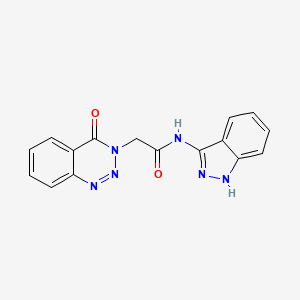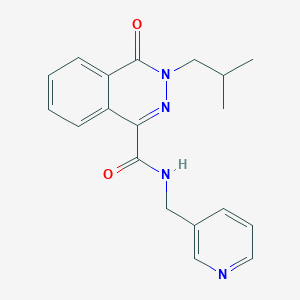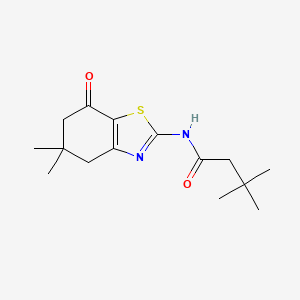![molecular formula C21H23FN2O4 B11009521 N-(2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009521.png)
N-(2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known by its chemical structure, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following reactions:
Condensation Reaction: Start with 2,5-dimethoxyaniline and 4-fluorobenzaldehyde to form the imine intermediate.
Reductive Amination: React the imine intermediate with an amine (e.g., ethylamine) to obtain the desired compound.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.
Reduction: Reduction reactions may yield different intermediates or products.
Substitution: Substituents on the aromatic rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., NaOH).
Major Products:: The specific products formed depend on reaction conditions and substituents. Potential products include amine derivatives, ketones, and substituted pyrrolidine rings.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential pharmacological effects (e.g., antitumor, analgesic).
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-fluorophenyl)ethyl]thiourea ), the uniqueness of our compound lies in its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C21H23FN2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O4/c1-27-17-7-8-19(28-2)18(12-17)23-21(26)15-11-20(25)24(13-15)10-9-14-3-5-16(22)6-4-14/h3-8,12,15H,9-11,13H2,1-2H3,(H,23,26) |
InChI Key |
ZOCMJIRCKALZKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide](/img/structure/B11009450.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11009464.png)
![5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11009471.png)
![N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11009474.png)

![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11009477.png)
![N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11009479.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009480.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B11009485.png)
![3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11009488.png)
![4-{[4-(2-chlorobenzyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11009498.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B11009500.png)

